1-(2-(Methylamino)-5-nitrophenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(methylamino)-5-nitrophenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)8-5-7(11(13)14)3-4-9(8)10-2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFLNXHRTOOEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Methylamino 5 Nitrophenyl Ethanone and Its Precursors
The synthesis of 1-(2-(methylamino)-5-nitrophenyl)ethanone, a substituted nitroaromatic ketone, can be approached through several strategic pathways, primarily involving the construction of the substituted benzene (B151609) ring through nitration, acylation, and methylation reactions. The choice of route often depends on the availability of starting materials and the desired control over regioselectivity. Key precursors for these syntheses include substituted anilines and acetophenones, such as 1-(2-amino-5-nitrophenyl)ethanone (B1279507) and N-methyl-4-nitroaniline. chemicalbook.combldpharm.com
A primary synthetic strategy involves the direct methylation of a precursor amine. This pathway begins with 1-(2-amino-5-nitrophenyl)ethanone, which can be synthesized by the nitration of 2'-aminoacetophenone. The subsequent N-methylation of the primary amino group to a secondary methylamino group yields the final product. This step requires careful selection of methylating agents and reaction conditions to avoid over-methylation, which would result in the formation of a quaternary ammonium (B1175870) salt.
An alternative and common approach in organic synthesis is the Friedel-Crafts acylation of a suitable aniline (B41778) derivative. In this scenario, N-methyl-4-nitroaniline serves as the starting material. chemicalbook.com The challenge in this pathway lies in controlling the position of the incoming acetyl group. The methylamino group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The acylation would preferentially occur at the position ortho to the activating methylamino group, leading to the desired product.
A third pathway involves the use of protecting groups to ensure correct functionalization, culminating in a deprotection step. An example of this strategy would be the synthesis and subsequent deacetylation of N-(4-acetyl-2-nitrophenyl)-N-methylacetamide. chemicalbook.cometsu.edu This multi-step process involves protecting the amine as an acetamide (B32628), performing the necessary ring substitutions, and then selectively removing one of the acetyl groups. The mechanism for such a deacetylation can be catalyzed by either acid or base. etsu.edu Acid-catalyzed deacetylation involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for a nucleophilic attack by water, followed by elimination of the amine. etsu.edu Conversely, base-catalyzed hydrolysis proceeds via nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. etsu.edu
The synthesis of precursors often involves aromatic nitration, a classic electrophilic substitution reaction. For instance, the synthesis of N-(4-nitrophenyl)acetamide (p-nitroacetanilide), a related precursor, is achieved by the nitration of acetanilide. researchgate.net Similarly, m-nitroacetophenone can be prepared via the nitration of acetophenone (B1666503) using a mixture of concentrated nitric and sulfuric acids. researchgate.net
Minimization of By Product Formation
In the multi-step synthesis of 1-(2-(methylamino)-5-nitrophenyl)ethanone and its precursors, the formation of by-products is a significant challenge that can impact yield and purity. Strategies to minimize these unwanted substances are centered on controlling reaction conditions, understanding the directing effects of substituents, and employing selective chemical methods.
A primary source of by-products is the lack of complete regioselectivity during electrophilic aromatic substitution reactions, particularly nitration. The synthesis of nitroaromatic compounds frequently yields a mixture of positional isomers. For example, in the nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide to form a dinitro compound, isomeric products are a major concern. chemicalbook.com The position of the incoming nitro group is directed by the existing substituents on the aromatic ring. To mitigate this, reaction conditions such as temperature and the choice of nitrating agent are carefully controlled. In the nitration of acetophenone (B1666503), the reaction is typically conducted at low temperatures (0°C) to improve selectivity for the meta-isomer. researchgate.net Despite these measures, purification techniques like flash column chromatography are often essential to separate the desired isomer from unwanted ones. chemicalbook.com
Another common issue is the formation of by-products from over-reaction or side-reactions. During alkylation steps, such as the methylation of a primary or secondary amine, there is a risk of over-alkylation, leading to the formation of tertiary amines or quaternary ammonium (B1175870) salts. This can be minimized by carefully controlling the stoichiometry of the reactants and using a limited amount of the alkylating agent. Similarly, in condensation reactions like the Henry reaction (condensation of a nitroalkane with an aldehyde), the initial product can react further with the aldehyde starting material. researchgate.net For the synthesis of 2-nitroethanol (B1329411) from nitromethane (B149229) and formaldehyde (B43269), this leads to the formation of 2-nitro-1,3-propanediol and 2-hydroxymethyl-2-nitro-1,3-propanediol as by-products. Research has shown that using a higher molar ratio of nitromethane to formaldehyde significantly increases the selectivity towards the desired mono-adduct, 2-nitroethanol. researchgate.net
| Reaction Type | Reactants | Desired Product | Major By-product(s) | Minimization Strategy |
| Nitration | N-(4-acetyl-3-hydroxyphenyl)acetamide, HNO₃, Acetic Anhydride | N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide | N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide (Isomer) | Low temperature control, Purification via column chromatography. chemicalbook.com |
| Nitration | Acetanilide, Nitrating Mixture | N-(4-nitrophenyl) acetamide (B32628) (p-isomer) | N-(2-nitrophenyl) acetamide (o-isomer) | Exploiting steric hindrance which favors the para position. researchgate.net |
| Henry Reaction | Nitromethane, Formaldehyde | 2-Nitroethanol | 2-Nitro-1,3-propanediol, 2-(Hydroxymethyl)-2-nitro-1,3-propanediol | Using an excess of nitromethane relative to formaldehyde. researchgate.net |
The use of protecting groups, while strategic, can also introduce by-products if the deprotection step is not sufficiently selective. For instance, the N-deacetylation of an amide using strong acid or base can lead to the cleavage of other labile bonds within the molecule, such as esters or even peptide bonds in more complex structures. etsu.edunih.gov Optimized methods, such as alcoholytic deacetylation using trifluoroacetic acid in methanol (B129727) at controlled temperatures, have been developed to selectively remove the N-acetyl group while minimizing the cleavage of internal peptide bonds, a principle applicable to the selective deprotection of complex molecules. nih.gov Furthermore, biocatalytic methods, which utilize enzymes, are gaining traction as they offer outstanding chemo- and regioselectivity, inherently minimizing the need for protecting groups and reducing the formation of by-products. acs.orguni-graz.at
Reactivity and Chemical Transformations of 1 2 Methylamino 5 Nitrophenyl Ethanone
Reactivity of the Carbonyl Moiety
The carbonyl group of the acetyl moiety is a primary site for both nucleophilic addition and reactions involving the adjacent α-protons. Its reactivity is modulated by the electronic effects of the substituents on the aromatic ring.
Electrophilic and Nucleophilic Reactions of the Ketone
The ketone's carbonyl carbon is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is somewhat tempered by the electron-donating resonance effect of the para-methylamino group, which can push electron density into the ring and, to a lesser extent, toward the acetyl group. Conversely, the meta-nitro group's strong electron-withdrawing inductive and resonance effects enhance the electrophilicity of the carbonyl carbon.
Typical nucleophilic addition reactions applicable to ketones can be expected to occur with 1-(2-(methylamino)-5-nitrophenyl)ethanone. These include reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, and reduction with hydride reagents like sodium borohydride (B1222165) to yield the corresponding secondary alcohol.
The carbonyl oxygen, with its lone pairs of electrons, possesses nucleophilic character and can react with strong electrophiles. For instance, in the presence of a strong acid, the carbonyl oxygen can be protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.
Condensation and Cyclization Reactions
The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate ion. This enolate is a key intermediate in various condensation reactions. One of the most prominent reactions of this type is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.comorientjchem.org This reaction involves the condensation of a ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base. wikipedia.orgorientjchem.org For this compound, a plausible Knoevenagel condensation could occur with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686), leading to the formation of an α,β-unsaturated product. wikipedia.orgnih.gov
Furthermore, the presence of the ortho-methylamino group facilitates intramolecular cyclization reactions. For instance, derivatives of 2'-aminoacetophenones are well-known precursors for the synthesis of various heterocyclic compounds, such as quinolines and indoles. organic-chemistry.orgnih.govnih.gov Under specific conditions, the amino group can act as an internal nucleophile, attacking the carbonyl carbon or a derivative thereof, to form a new ring system. For example, Friedländer annulation, which is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can lead to the formation of substituted quinolines.
Table 1: Potential Condensation and Cyclization Reactions
| Reaction Type | Reactant(s) | Potential Product(s) |
| Knoevenagel Condensation | Malononitrile, base (e.g., piperidine) | 2-(2-(2-(methylamino)-5-nitrophenyl)prop-1-en-1-ylidene)malononitrile |
| Friedländer Annulation | Ethyl acetoacetate, acid or base catalyst | Substituted quinoline (B57606) derivative |
| Intramolecular Cyclization | Under specific conditions (e.g., heating) | Potential for formation of indole (B1671886) or other heterocyclic systems |
Transformations Involving the Methylamino Group
The secondary methylamino group is a key nucleophilic center and also influences the reactivity of the aromatic ring.
Alkylation and Acylation Reactions
As a secondary amine, the methylamino group readily undergoes N-alkylation with alkyl halides or other alkylating agents. thieme-connect.de This reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. Similarly, N-acylation can be achieved by treating the compound with acyl chlorides or anhydrides to form the corresponding N-acetyl derivative. youtube.comkhanacademy.org These reactions can be used to introduce a variety of substituents onto the nitrogen atom, further modifying the properties of the molecule.
Table 2: Representative Alkylation and Acylation Reactions
| Reaction Type | Reagent | Product |
| N-Alkylation | Methyl iodide (CH₃I) | 1-(2-(Dimethylamino)-5-nitrophenyl)ethanone |
| N-Acylation | Acetyl chloride (CH₃COCl) | 1-(2-(N-methylacetamido)-5-nitrophenyl)ethanone |
Role in Reversible Transimination Reactions
While specific studies on the role of this compound in reversible transimination reactions are not prevalent, the fundamental chemistry of imines suggests its potential involvement. Transimination, or imine exchange, is a reaction where an existing imine reacts with an amine to form a new imine, or a ketone/aldehyde reacts with an amine to form an imine. Given the presence of both a ketone and a secondary amine in the molecule, it could potentially participate in such equilibria, especially in the presence of other amines or carbonyl compounds under catalytic conditions (e.g., acid or base catalysis). The amino group could react with an external aldehyde or ketone to form a new imine, or the ketone moiety could react with an external primary amine to form an imine.
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the aromatic ring towards electrophilic substitution is significantly influenced by the attached substituents. The methylamino group is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the ring via the resonance effect. fiveable.meminia.edu.eg This increases the electron density of the ring, making it more susceptible to attack by electrophiles. fiveable.me Conversely, the nitro group is a strongly deactivating, meta-directing group. rsc.orglibretexts.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. libretexts.org
In this compound, these two groups have opposing effects. The powerful activating effect of the methylamino group dominates, making the ring more reactive than benzene (B151609), but the deactivating effect of the nitro group tempers this reactivity. The directing effects are also crucial. The methylamino group at position 2 directs incoming electrophiles to the ortho (position 3) and para (position 6) positions. The nitro group at position 5 directs to the ortho (positions 4 and 6) and para (position 1, which is already substituted) positions relative to itself.
Considering the combined influence, the most likely positions for electrophilic attack are those most activated by the methylamino group and least deactivated by the nitro group. Position 6 is para to the methylamino group and ortho to the nitro group, making it a highly probable site for substitution. Position 4 is ortho to the methylamino group (less favored sterically) and ortho to the nitro group. Position 3 is ortho to the methylamino group and meta to the nitro group. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, would be expected to yield a mixture of products with a preference for substitution at the 6-position.
Reduction Chemistry of the Nitro Group
The reduction of the nitro group in aromatic compounds is a significant transformation in organic synthesis, and this compound is no exception. wikipedia.org This reaction converts the nitro group into an amine, yielding 1-(5-amino-2-(methylamino)phenyl)ethanone, a key intermediate for various synthetic applications.
A variety of reducing agents can accomplish this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups. wikipedia.org For instance, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and effective method. wikipedia.orgmasterorganicchemistry.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of the catalyst.
Alternatively, chemical reducing agents are widely employed. Tin(II) chloride (SnCl2) in an acidic medium, such as concentrated hydrochloric acid, is a classic and reliable method for the selective reduction of aromatic nitro groups. researchgate.net Another common approach is the use of iron metal in the presence of an acid, like acetic acid or an ammonium (B1175870) chloride solution. masterorganicchemistry.com For substrates that may be sensitive to strongly acidic conditions, sodium hydrosulfite can be a suitable alternative. wikipedia.org
It is crucial to select a reducing agent that does not affect the ketone group present in the molecule. While powerful reducing agents like lithium aluminum hydride are generally not used for nitro group reduction to anilines as they can lead to other products, milder reagents are preferred to maintain the integrity of the acetyl group. wikipedia.org
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reducing Agent/System | Typical Conditions | Notes |
| H₂, Pd/C or Raney Nickel | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | Catalytic hydrogenation; generally clean and high-yielding. wikipedia.orgmasterorganicchemistry.com |
| SnCl₂, HCl | Ethanol or ethyl acetate, often with heating | A classic and effective method for selective nitro reduction. researchgate.net |
| Fe, HCl/Acetic Acid | Refluxing acid | An economical and widely used industrial process. masterorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent | A milder alternative, useful for sensitive substrates. wikipedia.org |
Influence of Nitro and Methylamino Groups on Aromatic Electrophilic/Nucleophilic Substitutions
The aromatic ring of this compound possesses three substituents that profoundly influence its reactivity towards electrophilic and nucleophilic substitution reactions: the methylamino group (-NHCH₃), the nitro group (-NO₂), and the acetyl group (-COCH₃).
The methylamino group is a potent activating group and an ortho, para-director. Its nitrogen atom can donate its lone pair of electrons to the aromatic ring through resonance, increasing the electron density at the positions ortho (C3) and para (C6) to it. This makes these positions more susceptible to attack by electrophiles.
Conversely, both the nitro group and the acetyl group are deactivating groups and meta-directors. They withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophilic substitution. The nitro group directs incoming electrophiles to the C3 position (meta to itself), while the acetyl group also directs to the C3 and C5 positions (meta to itself).
The strong activating effect of the methylamino group generally dominates, making the C3 and C6 positions the most probable sites for electrophilic attack. However, the presence of two strong deactivating groups makes electrophilic aromatic substitution on this molecule challenging to achieve.
For nucleophilic aromatic substitution (SNA_r) , the electron-withdrawing nitro group plays a crucial role. It strongly activates the positions ortho and para to it for attack by nucleophiles, provided a suitable leaving group is present on the ring. In this molecule, the nitro group at C5 would activate the C6 and C4 positions for potential nucleophilic attack.
Mechanistic Investigations of Key Reactions
The mechanism of the reduction of aromatic nitro compounds has been a subject of extensive study. While the exact pathway can vary with the reducing agent and reaction conditions, the conversion of the nitro group to an amine is generally believed to proceed through a series of intermediates. The process typically involves the initial reduction of the nitro group to a nitroso group (-NO), followed by further reduction to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂).
In catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst. Both the nitro compound and hydrogen are adsorbed onto the catalyst surface, where the stepwise transfer of hydrogen atoms to the nitro group occurs. Computational studies on similar systems help in understanding the energetics of the transition states for each of these reductive steps.
For reductions using dissolving metals like tin or iron in acid, the mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium.
The substituents on the aromatic ring of this compound have a significant impact on the kinetics and thermodynamics of its reactions.
For electrophilic aromatic substitution , the activating methylamino group thermodynamically favors the formation of the ortho and para substituted products. However, the presence of the two deactivating groups (nitro and acetyl) significantly increases the activation energy for the reaction, making the kinetics unfavorable. This often necessitates harsh reaction conditions to drive the reaction forward.
Derivatization Strategies for Structural Modification
The synthesis of analogs of this compound with different substituents on the aromatic ring is a key strategy for exploring structure-activity relationships in various chemical and biological contexts. nih.gov Several synthetic approaches can be employed to achieve this.
One common strategy is to start with a commercially available substituted acetophenone (B1666503) or nitrobenzene (B124822) and build the desired molecule through a series of reactions. For example, starting with a substituted 2-chloro-5-nitroacetophenone, a variety of primary or secondary amines can be introduced via nucleophilic aromatic substitution to replace the chlorine atom, thus generating a library of analogs with different N-substituents.
Alternatively, a Friedel-Crafts acylation of a substituted N-methylaniline can introduce the acetyl group, followed by a regioselective nitration to install the nitro group at the desired position. The directing effects of the existing substituents are crucial in planning the synthetic sequence to ensure the correct isomer is obtained.
The synthesis of diverse analogs often relies on robust and versatile reactions that can tolerate a range of functional groups. mdpi.comnih.gov For instance, palladium-catalyzed cross-coupling reactions could be used to introduce various aryl or alkyl groups onto the aromatic ring, provided a suitable halo-substituted precursor is available.
Functionalization of the Amino and Carbonyl Groups
The presence of both a nucleophilic secondary amine and an electrophilic carbonyl group within the same molecule makes this compound a valuable precursor for a variety of cyclocondensation reactions. These reactions often proceed by leveraging the reactivity of both functional groups to construct new ring systems.
One of the most prominent applications of this compound is in the synthesis of quinoline derivatives through the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl ketone with a compound containing a reactive methylene group (a -CH2- group adjacent to a carbonyl group). In the case of this compound, the methylamino group can participate in a base- or acid-catalyzed reaction with a β-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, to form a substituted quinoline. The reaction is initiated by the formation of an enamine or enolate, which then attacks the carbonyl group, followed by cyclization and dehydration to yield the aromatic quinoline ring.
The general mechanism of the Friedländer synthesis involves an initial aldol-type condensation between the active methylene compound and the carbonyl group of the ethanone (B97240), followed by cyclization and elimination of water. The reaction can be catalyzed by both acids and bases.
Similarly, the reaction of this compound with other active methylene compounds can lead to a diverse array of heterocyclic products. For instance, condensation with malononitrile or ethyl cyanoacetate can pave the way for the synthesis of various fused heterocyclic systems.
Furthermore, the amino group can undergo N-alkylation or N-acylation reactions. For example, methylation of the related 2-amino-5-chlorobenzophenone (B30270) is a known route in the synthesis of pharmaceutical intermediates. This suggests that the methylamino group in this compound can be further functionalized.
The carbonyl group, being a ketone, is susceptible to a wide range of nucleophilic additions and condensation reactions. Beyond the Friedländer synthesis, it can react with hydrazines to form hydrazones, which can then be cyclized to form pyrazole (B372694) or other nitrogen-containing heterocycles.
A notable example of the dual reactivity of the amino and carbonyl groups is in the synthesis of benzodiazepine (B76468) derivatives. While direct reactions of this compound to form benzodiazepines are not extensively documented, the general synthesis of 1,5-benzodiazepines involves the condensation of an o-phenylenediamine (B120857) with a ketone. google.com This highlights the potential for the structural motif present in our target compound to participate in similar cyclization reactions.
Below are tables detailing some of the key reactants and products involved in the functionalization of compounds related to this compound.
Table 1: Reactants for Functionalization
| Reactant Name | Chemical Class | Role in Reaction |
| Ethyl acetoacetate | β-Ketoester | Provides a reactive methylene group and a carbonyl for cyclization. nih.gov |
| 1,3-Diketones | β-Dicarbonyl | Source of a reactive methylene group for condensation. nih.gov |
| Malononitrile | Active methylene compound | Dinitrile that can participate in Knoevenagel condensation and subsequent cyclizations. |
| Hydrazine (B178648) | Nucleophile | Reacts with the carbonyl group to form hydrazones, precursors to pyrazoles. nih.gov |
Table 2: Potential Products from Functionalization
| Product Name | Chemical Class | Synthetic Route |
| Substituted Quinolines | Heterocycle | Friedländer annulation with β-dicarbonyl compounds. google.com |
| Substituted Benzodiazepines | Heterocycle | Potential cyclocondensation with suitable reagents. nih.gov |
| Substituted Pyrazoles | Heterocycle | Reaction with hydrazine followed by cyclization. nih.gov |
The research into the reactivity of this compound and its analogs continues to be an active area, with the potential for the discovery of new synthetic methodologies and novel bioactive molecules.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-(Methylamino)-5-nitrophenyl)ethanone is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would likely show a complex splitting pattern due to the three protons on the benzene (B151609) ring. The proton ortho to the acetyl group and meta to the nitro group (H-6) would likely appear as a doublet. The proton ortho to the nitro group and meta to the acetyl group (H-4) would also be expected to be a doublet, while the proton situated between the methylamino and nitro groups (H-3) would likely be a doublet of doublets. The methyl protons of the acetyl group would present as a singlet, typically in the range of 2.5-2.7 ppm. The methylamino group would show two signals: a singlet for the methyl protons and a broader signal for the N-H proton, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the acetyl group is expected to have the most downfield shift, typically appearing around 195-200 ppm. The aromatic carbons would resonate in the range of 110-155 ppm, with their specific shifts influenced by the electronic effects of the substituents. The carbon attached to the nitro group would be significantly deshielded, while the carbon bearing the methylamino group would be shielded. The methyl carbons of the acetyl and methylamino groups would appear at the most upfield positions.
Predicted ¹H and ¹³C NMR Data
| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | |||
|---|---|---|---|---|
| Assignment | Predicted Shift (ppm) | Multiplicity | Assignment | Predicted Shift (ppm) |
| Ar-H | ~8.0-8.2 | m | C=O | ~197 |
| Ar-H | ~7.8-8.0 | m | C-NO₂ | ~145 |
| Ar-H | ~6.8-7.0 | m | C-NHCH₃ | ~150 |
| NH | Variable | br s | Ar-C | ~130 |
| N-CH₃ | ~3.0 | d (due to coupling with NH) | Ar-C | ~125 |
| CO-CH₃ | ~2.6 | s | Ar-C | ~115 |
| Ar-C | ~112 | |||
| N-CH₃ | ~30 | |||
| CO-CH₃ | ~26 |
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
COSY: A COSY spectrum would reveal the scalar coupling relationships between protons, helping to trace the connectivity of the aromatic protons.
HSQC: An HSQC experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals for the protonated aromatic carbons and the methyl groups.
HMBC: The HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons, such as the carbonyl carbon, the carbon attached to the nitro group, and the carbon bonded to the methylamino group, by observing their correlations with nearby protons.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides key information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is expected around 1680 cm⁻¹ corresponding to the C=O stretching of the ketone. The N-H stretching of the secondary amine would likely appear as a medium-intensity band in the region of 3300-3500 cm⁻¹. The nitro group would exhibit two strong characteristic bands: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1380 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-H bending vibrations would appear at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The nitro group stretches are also typically strong in the Raman spectrum. The aromatic ring vibrations would also give rise to characteristic Raman signals.
Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| N-H | ~3350 | ~3350 | Stretching |
| Aromatic C-H | ~3100-3000 | ~3100-3000 | Stretching |
| C=O (Ketone) | ~1680 | ~1680 | Stretching |
| NO₂ (asymmetric) | ~1530 | ~1530 | Stretching |
| NO₂ (symmetric) | ~1350 | ~1350 | Stretching |
| Aromatic C=C | ~1600, 1475 | ~1600, 1475 | Stretching |
To further support the assignment of vibrational modes, computational methods such as Density Functional Theory (DFT) can be employed. By calculating the theoretical vibrational frequencies, a correlation can be made with the experimental IR and Raman spectra. These calculations can help to resolve ambiguities in band assignments and provide a more detailed understanding of the vibrational characteristics of the molecule. Studies on similar nitroaromatic compounds have shown good agreement between experimental and DFT-calculated frequencies. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 194.19 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 194. Key fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO, 43 u) leading to a fragment at m/z 151, and the loss of the nitro group (NO₂, 46 u) resulting in a fragment at m/z 148. Further fragmentation of the aromatic ring and the methylamino group would produce a characteristic pattern of lower mass ions. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, HRMS would be used to verify its molecular formula, C₉H₁₀N₂O₃.
Expected HRMS Data: The analysis would aim to detect the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated and compared against the experimental value.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Theoretical Exact Mass (M) | 194.0691 u |
| Theoretical m/z of [M+H]⁺ | 195.0764 u |
An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches the theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Fragmentation Pattern Analysis for Structural Information
Mass spectrometry, particularly when coupled with fragmentation techniques (MS/MS), provides significant structural information. The fragmentation pattern of this compound under electron ionization (EI) or collision-induced dissociation (CID) would reveal characteristic cleavages that help to piece together its structure. Aromatic ketones are known to undergo specific fragmentation pathways. libretexts.orgmiamioh.edu
Anticipated Fragmentation Pathways:
α-Cleavage: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. libretexts.org For this molecule, this would involve the loss of a methyl radical (•CH₃, 15 u) to form a stable acylium ion.
Loss of Nitro Group: Nitroaromatic compounds often show fragments corresponding to the loss of NO₂ (46 u) or NO (30 u).
Cleavage of Methylamino Group: Fragmentation may also occur at the methylamino group.
Hypothetical Fragmentation Data:
| Fragment Ion Structure | Proposed Fragmentation | Theoretical m/z |
|---|---|---|
| [M]⁺• | Molecular Ion | 194 |
| [M - CH₃]⁺ | α-cleavage of acetyl group | 179 |
| [M - NO₂]⁺ | Loss of nitro group | 148 |
| [C₇H₇NO]⁺ | Acylium ion from α-cleavage | 121 |
Analysis of these characteristic fragments would allow for the confirmation of the connectivity of the acetyl, methylamino, and nitro functional groups to the phenyl ring. libretexts.org
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles.
Determination of Solid-State Molecular Geometry
A single-crystal X-ray diffraction study of this compound would reveal the exact spatial orientation of its constituent atoms. It is expected that the phenyl ring would be largely planar. However, there might be slight twisting of the acetyl and nitro groups out of the plane of the ring due to steric hindrance. The geometry around the nitrogen of the methylamino group would also be determined. In similar structures, intramolecular hydrogen bonding can influence the conformation. For instance, in related nitrophenyl derivatives, the planarity between aromatic rings and substituent groups is a key structural feature. cymitquimica.com
Expected Crystallographic Parameters:
| Parameter | Expected Range/Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic (Common for such organics) |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |
| C-C (aromatic) bond length | ~1.39 Å |
| C=O bond length | ~1.22 Å |
| C-N (nitro) bond length | ~1.48 Å |
| N-O (nitro) bond length | ~1.23 Å |
Elucidation of Intermolecular Interactions and Crystal Packing
Beyond the individual molecular structure, X-ray crystallography illuminates how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions. In the crystal structure of this compound, the N-H of the methylamino group could act as a hydrogen bond donor, while the oxygen atoms of the nitro and acetyl groups could act as acceptors, leading to the formation of chains or dimers. nist.gov The arrangement of the aromatic rings could also lead to π-π stacking, which is a common packing feature in aromatic compounds. nist.gov
Electronic Absorption and Emission Spectroscopy
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. evitachem.com The spectrum is characteristic of the chromophores present in the molecule. The chromophoric system of this compound consists of the nitrophenyl ring substituted with an acetyl group (a ketone) and a methylamino group.
Expected Electronic Transitions: The presence of the aromatic ring, the carbonyl group, and the nitro group gives rise to specific electronic transitions:
π → π* transitions: These high-energy transitions are characteristic of the aromatic system and the carbonyl group. They are typically observed at shorter wavelengths (e.g., 200-280 nm). libretexts.org
n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to an anti-bonding π* orbital. These absorptions are typically weaker and appear at longer wavelengths (e.g., >280 nm). bldpharm.com
The combination of the electron-donating methylamino group and the electron-withdrawing nitro and acetyl groups on the phenyl ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted nitrobenzene (B124822) or acetophenone (B1666503). nih.gov
Predicted UV-Vis Absorption Maxima (in a solvent like ethanol):
| Transition Type | Predicted λₘₐₓ Range (nm) |
|---|---|
| π → π* | 220 - 280 |
| n → π* (carbonyl) | ~300 - 340 |
Investigation of Excited Electronic States and Relaxation Pathways
A comprehensive search for detailed research findings, including data from techniques such as transient absorption spectroscopy, fluorescence spectroscopy, or phosphorescence measurements for this compound, did not yield any specific results. Consequently, data regarding its excited-state lifetimes, quantum yields, and the specific electronic transitions and decay channels (e.g., internal conversion, intersystem crossing, or photochemical reaction pathways) are not present in the accessible scientific literature.
Therefore, the creation of data tables summarizing such photophysical parameters is not possible. The scientific community has not yet published studies that would provide the necessary data for a thorough discussion and elucidation of the excited-state dynamics of this molecule.
While general principles of photochemistry and the known behavior of related nitroaromatic and aminobenzoyl compounds could provide a basis for hypothetical predictions, such extrapolation falls outside the scope of presenting established scientific findings for the specific compound . Further research, both experimental and theoretical, would be required to characterize the excited electronic states and map the relaxation pathways of this compound.
Applications in Chemical Research and Development Non Clinical
Role as Synthetic Intermediates and Building Blocks
As a synthetic intermediate, 1-(2-(methylamino)-5-nitrophenyl)ethanone is prized for its capacity to undergo a variety of chemical transformations, providing access to more complex molecular architectures.
The structure of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocyclic compounds. A common and critical first step in these synthetic routes is the chemical reduction of the nitro group (-NO₂) to a primary amine group (-NH₂). This transformation converts the molecule into 1-(5-amino-2-(methylamino)phenyl)ethanone, an ortho-phenylenediamine derivative. Ortho-phenylenediamines are classic precursors for a multitude of fused heterocyclic rings.
Quinoxalines: The synthesis of quinoxaline (B1680401) derivatives often involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sapub.org The diamine derivative of this compound can be reacted with various dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, to form substituted quinoxalines. sapub.org These reactions are foundational in heterocyclic chemistry for creating the quinoxaline core structure. mtieat.org
Benzodiazepines: 1,5-Benzodiazepines, another important class of heterocycles, are typically synthesized through the condensation of ortho-phenylenediamines with ketones. nih.govijtsrd.com The diamine derived from the title compound can react with various ketones in the presence of an acid catalyst to yield 1,5-benzodiazepine derivatives. nih.govisca.me These compounds are not only of interest for their chemical properties but also serve as synthons for further fused-ring systems like triazolo- and oxazino-benzodiazepines. isca.me
| Precursor | Key Transformation | Reactant | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| This compound | Nitro group reduction to form 1-(5-amino-2-(methylamino)phenyl)ethanone | 1,2-Dicarbonyl compounds (e.g., glyoxal) | Substituted Quinoxalines | sapub.org |
| This compound | Nitro group reduction to form 1-(5-amino-2-(methylamino)phenyl)ethanone | Ketones (e.g., acetone) | Substituted 1,5-Benzodiazepines | nih.govijtsrd.com |
| This compound | Nitro group reduction and reaction with amidinium salts | Amidinium salts | Substituted Benzotriazepines | nih.gov |
Beyond the formation of common heterocycles, this compound acts as a foundational feedstock for constructing more elaborate organic molecules. Its functional groups provide multiple reaction sites for building molecular complexity. The aromatic ring can undergo further substitution, while the ketone and amine functionalities allow for a wide range of derivatization reactions. This versatility makes it a valuable starting point for multi-step syntheses aimed at producing novel organic compounds with specific functionalities. For instance, nitrophenyl ethanone (B97240) frameworks are utilized as starting points for potent enzyme inhibitors, demonstrating how this class of molecules serves as a scaffold for complex, biologically relevant structures. nih.gov The conversion of biomass-derived aromatic ethers into ketones also underscores the importance of the ketone moiety as a crucial handle for chemical production. nih.gov
Contributions to Reaction Methodology Development
The compound and its derivatives are also instrumental in the advancement of chemical synthesis methodologies, including the development of new catalysts and the implementation of environmentally friendly processes.
Derivatives of this compound are valuable in the field of catalysis, particularly in the design of ligands for metal complexes. Following the reduction of the nitro group, the resulting diamine can be condensed with aldehydes or ketones to form Schiff base ligands. These ligands, containing multiple nitrogen donor sites, can coordinate with various transition metals, such as Co(II) or Zn(II), to form stable metal complexes. researchcommons.orgresearchgate.net These complexes are often investigated for their catalytic activity in various organic transformations, such as reduction and oxidation reactions. researchcommons.org The specific electronic and steric properties conferred by the substituted benzene (B151609) ring can modulate the catalytic efficiency and selectivity of the resulting metal complex. researchgate.net
There is a growing emphasis in chemical research on developing sustainable and environmentally benign synthetic methods. rsc.orgwhiterose.ac.uk The synthesis of heterocyclic compounds from this compound provides a platform for applying green chemistry principles. Research efforts focus on replacing hazardous reagents and solvents, minimizing waste, and improving energy efficiency.
Key areas of exploration include:
Use of Solid Acid Catalysts: For benzodiazepine (B76468) synthesis, traditional acid catalysts can be replaced with reusable solid acid catalysts like zeolites (e.g., H-MCM-22) or sulfated zirconia. nih.gov These catalysts simplify product purification and reduce corrosive waste streams.
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate intramolecular cyclization reactions, often leading to higher yields and shorter reaction times compared to conventional heating. beilstein-journals.org
Eco-Friendly Solvents: The use of greener solvents, such as cyclopentyl methyl ether (CPME) or carrying out reactions in water or under solvent-free conditions, can significantly reduce the environmental impact of a synthetic process. ijtsrd.comrsc.org
| Green Chemistry Principle | Conventional Method | Greener Alternative | Advantage | Reference |
|---|---|---|---|---|
| Catalysis | Homogeneous acids (e.g., BF₃-etherate, PPA) | Reusable solid acids (e.g., H-MCM-22, Montmorillonite K10) | Easy separation, catalyst recycling, reduced waste | nih.govijtsrd.com |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Reduced reaction times, improved yields | ijtsrd.combeilstein-journals.org |
| Solvent | Volatile organic solvents (VOCs) | Solvent-free conditions, green solvents (e.g., methanol (B129727), water) | Reduced pollution and health hazards | ijtsrd.comrsc.org |
Advanced Materials Science Applications
The structural features of this compound and its derivatives make them promising candidates for applications in materials science. The presence of both an electron-donating group (methylamino) and an electron-withdrawing group (nitro) on the aromatic ring creates a "push-pull" electronic system. This configuration is a well-known characteristic of chromophores, which are the parts of a molecule responsible for its color.
Consequently, derivatives of this compound have potential as dyes and pigments. For example, certain 1,5-benzodiazepines, which can be synthesized from this precursor, are used as dyes for acrylic fibers. isca.me The specific substituents on the benzodiazepine ring, originating from the initial building block, can be tuned to achieve different colors and properties. Furthermore, the push-pull nature of the molecule suggests potential applications in the development of nonlinear optical (NLO) materials, which are of interest for technologies such as optical communications and data storage.
Potential in Dye Chemistry
The synthesis of azo dyes is a cornerstone of the chemical industry, traditionally relying on the diazotization of a primary aromatic amine followed by its coupling with a suitable nucleophilic compound, such as a phenol (B47542) or another amine. sphinxsai.comresearchgate.net Compounds like this compound serve as important precursors or intermediates in this process. The presence of the amino group allows for the crucial diazotization reaction, where it is converted into a diazonium salt using nitrous acid at low temperatures (0-5°C). researchgate.netnih.gov This reactive diazonium salt is then ready to couple with various aromatic compounds to form a wide range of azo dyes.
The specific shade and properties of the resulting dye are influenced by the electronic nature of the substituents on both the diazo component and the coupling partner. The nitro group in this compound is a strong electron-withdrawing group, which typically imparts a bathochromic (deepening of color) shift, pushing the dye's color towards the red, blue, and violet regions of the spectrum. For instance, mononitro-substituted 2-aminothiophenes, which are analogous in electronic structure, are known to produce blue dyes even with simple aniline (B41778) couplers, whereas their benzene counterparts without the nitro group are merely orange to red. sapub.org
These synthesized dyes, often classified as disperse dyes, are suitable for coloring hydrophobic fibers like polyester (B1180765) and nylon. sapub.orgjocpr.com The performance of these dyes is evaluated based on properties like color fastness to light, washing, and sublimation, with many derivatives showing good to excellent results. sapub.orgresearchgate.net
Table 1: Potential Azo Dyes from a this compound Precursor This table is illustrative, based on standard azo coupling reactions.
| Coupling Component | Resulting Dye Class | Expected Color Range |
|---|---|---|
| Phenol | Azo-phenol | Yellow to Orange |
| N,N-Dimethylaniline | Azo-aniline | Orange to Red |
| 2-Naphthol | Azo-naphthol | Red to Violet |
| H-Acid | Amino-naphthol sulfonic acid | Blue to Black |
Photochromic and Nonlinear Optical Materials
Photochromic materials reversibly change their color upon exposure to light. olikrom.com This phenomenon occurs as the molecule transitions between two states with different absorption spectra, a transformation induced by electromagnetic radiation such as UV light. olikrom.comkanto.co.jp While some materials revert to their original state thermally (T-type), others require another light source (P-type). kanto.co.jp Organic molecules, particularly those with aromatic units, are a major family of photochromic compounds. olikrom.com
The structure of this compound contains a "push-pull" system, where the methylamino group acts as an electron donor and the nitro group acts as a strong electron acceptor. This intramolecular charge-transfer characteristic is a key feature in molecules designed for nonlinear optical (NLO) applications and can also be relevant for photochromism. Although direct studies on the photochromic properties of this specific compound are not widely documented, related structures like indeno-fused naphthopyrans with amino group substitutions are known to be effective photochromic materials. google.com
The NLO properties of organic materials are of great interest for applications in optical data storage and light modulation. The efficiency of these materials is often linked to the presence of a conjugated π-electron system and strong donor-acceptor groups, which enhance the molecular hyperpolarizability. The architecture of this compound makes it a potential candidate for investigation in this area.
Corrosion Inhibition Studies (as part of material protection)
Corrosion is a significant issue for many metals, and the use of organic inhibitors is a common protective strategy. jetir.org Amino acids and their derivatives have gained attention as effective, non-toxic, and environmentally friendly corrosion inhibitors for metals like iron and steel in various aggressive environments. zastita-materijala.orgresearchgate.net
The inhibitory action of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. jetir.org This adsorption typically involves heteroatoms such as nitrogen and oxygen, which have lone pairs of electrons that can coordinate with the metal's d-orbitals. jetir.org
This compound possesses both nitrogen (in the amino and nitro groups) and oxygen (in the nitro and ketone groups) atoms, making it a promising candidate for corrosion inhibition. The molecule can adsorb onto a steel surface, with the inhibition efficiency depending on the concentration of the inhibitor and the nature of the corrosive environment. abo.fiuobaghdad.edu.iq Studies on similar compounds show that the presence of such functional groups can significantly reduce the rate of corrosion on mild steel and other alloys. abo.fi
Table 2: Corrosion Inhibition Data for Related Organic Compounds on Steel
| Inhibitor | Metal | Corrosive Medium | Reported Inhibition Efficiency |
|---|---|---|---|
| L-Cysteine | Iron | Acidic | High uobaghdad.edu.iq |
| 2-amino-5-propyl-1,3,4-thiadiazole | Mild Steel | 20% Formic Acid | Effective surface adsorption observed abo.fi |
| L-Arginine | Mild Steel | Used Cooking Oil | Almost total inhibition abo.fi |
| Amino Acids (General) | Steel/Iron Alloys | Acidic/Neutral | Good to very effective jetir.orgzastita-materijala.org |
Chemical Probe Development
A chemical probe is a small molecule designed to selectively interact with a specific target, such as a protein, to study its function in a chemical or biological system. nih.goveubopen.org These tools are crucial for validating targets and understanding complex pathways.
Design of Molecules for Investigating Chemical Systems
The molecular framework of this compound makes it a suitable scaffold for the design of chemical probes. Its structure can be systematically modified to introduce functionalities that allow for detection or interaction with a target system. For example, the acetyl group can undergo various reactions, and the aromatic ring can be further functionalized.
A closely related compound, 2'-Iodo-5'-nitroacetophenone, is used as an intermediate in the synthesis of more complex molecules and for studying enzyme inhibition. The reactive iodine atom can be substituted by nucleophiles, allowing for the attachment of reporter tags (like fluorophores) or reactive groups for covalent labeling. Similarly, the methylamino group in this compound could be replaced or modified to tune the molecule's properties or attach it to other molecular fragments. The nitro group can also be reduced to an amine, providing another site for chemical modification. This versatility allows for the creation of a library of compounds derived from this scaffold, which can then be screened to identify potent and selective probes for investigating specific chemical or enzymatic systems. uobaghdad.edu.iq
Analytical Methodologies for Chemical Analysis and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of chemical analysis, enabling the separation of components within a mixture. This separation is crucial for both monitoring the progress of a chemical reaction and for assessing the purity of the final product.
Thin Layer Chromatography (TLC) is a rapid, inexpensive, and widely used technique in organic synthesis to monitor the progress of a reaction. libretexts.orgyoutube.com The principle involves spotting a small aliquot of the reaction mixture onto a stationary phase (typically a silica (B1680970) gel plate) and developing the plate in a suitable mobile phase (a solvent or solvent mixture). rochester.eduresearchgate.net Components separate based on their differential affinity for the stationary and mobile phases, resulting in distinct spots at different heights on the plate. youtube.com
In the synthesis of 1-(2-(methylamino)-5-nitrophenyl)ethanone, TLC is used to track the consumption of starting materials and the formation of the product. libretexts.org A typical TLC plate for reaction monitoring would have three lanes: a spot for the starting material (reactant), a spot for the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture to aid in identification. libretexts.orgrochester.edu As the reaction proceeds, the spot corresponding to the reactant diminishes in intensity while a new spot, representing the product this compound, appears and intensifies. libretexts.org The reaction is considered complete when the reactant spot is no longer visible in the reaction mixture lane. youtube.com The purity of the isolated product can also be initially assessed by TLC; a pure compound should ideally appear as a single spot. libretexts.orgorientjchem.org
Table 1: Illustrative TLC Monitoring for the Synthesis of this compound
| Lane | Sample | Observation | Interpretation |
| 1 | Reactant A | Single spot at Rf = 0.6 | Reference for starting material. |
| 2 | Co-spot (Reactant A + Mixture) | Two distinct spots at Rf = 0.6 and Rf = 0.4 | Confirms the identity of the reactant spot in the mixture. |
| 3 | Reaction Mixture (t = 1 hr) | One intense spot at Rf = 0.6, one faint spot at Rf = 0.4 | Reaction has started, product is forming but reactant is still abundant. |
| 4 | Reaction Mixture (t = 4 hr) | One faint spot at Rf = 0.6, one intense spot at Rf = 0.4 | Reaction is nearing completion. |
| 5 | Reaction Mixture (t = 8 hr) | No spot at Rf = 0.6, one intense spot at Rf = 0.4 | Reaction is complete. The product, this compound, is the main component. |
Note: Rf (Retardation factor) values are hypothetical and depend on the specific stationary and mobile phases used. A common mobile phase for such compounds could be a mixture of hexane (B92381) and ethyl acetate. researchgate.net
For more precise quantification and definitive identification, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice. ijpsr.com HPLC separates compounds in a mixture with high resolution, and the mass spectrometer provides detailed structural information by measuring the mass-to-charge ratio (m/z) of the eluting compounds and their fragments. unipd.itnih.gov
An LC-MS/MS (tandem mass spectrometry) method would be developed for the analysis of this compound. unipd.it This involves optimizing the stationary phase (e.g., a C18 column), the mobile phase composition (often a mixture of water with an acid like formic acid and an organic solvent like acetonitrile (B52724) or methanol), and the mass spectrometer parameters. nih.gov The mass spectrometer would be operated in a mode such as Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, where a specific parent ion for the compound is selected and fragmented to produce characteristic daughter ions. unipd.it This technique is invaluable for confirming the presence of the target compound and for identifying and quantifying any impurities present in the sample. ijpsr.com
Table 2: Typical Parameters for HPLC-MS Analysis
| Parameter | Typical Setting | Purpose |
| HPLC System | ||
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Stationary phase for reversed-phase separation. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic component for eluting compounds. |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of separation and analysis time. |
| Column Temperature | 25 - 40 °C | Affects viscosity and separation efficiency. |
| Injection Volume | 1 - 10 µL | Volume of sample introduced into the system. |
| Mass Spectrometer | ||
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the sample molecules. |
| Mass Range | 50 - 500 Da | Range of m/z values scanned to detect the compound. |
| MS/MS Transition | 195.1 → [daughter ion m/z] | Specific fragmentation pattern for quantification (Parent ion C9H10N2O3 has MW 194.19, [M+H]⁺ = 195.1). |
Spectrophotometric and Potentiometric Methods for Characterization
Spectrophotometric methods measure the absorption of electromagnetic radiation by a molecule and provide key information about its functional groups and electronic structure.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The molecule has several characteristic groups that give rise to distinct absorption bands in the IR spectrum. For instance, the nitro group (NO₂) in substituted nitrobenzenes shows characteristic asymmetric and symmetric stretching vibrations. scielo.org.za The carbonyl group (C=O) of the ketone and the N-H bond of the secondary amine also have well-defined absorption frequencies.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The presence of the nitro-substituted phenyl ring, a strong chromophore, means that this compound is expected to show significant absorption in the UV or visible range. The wavelength of maximum absorbance (λmax) is a key characteristic. For example, a related compound, m-nitroacetophenone, exhibits a maximum absorption at 226 nm. nih.gov
No specific potentiometric methods for the analysis of this compound were found in the surveyed literature.
Table 3: Expected Characteristic Spectroscopic Data
| Technique | Functional Group | Expected Absorption Range (cm⁻¹) | Reference |
| FT-IR | N-H Stretch (secondary amine) | 3300 - 3500 | |
| C-H Stretch (aromatic) | 3000 - 3100 | ||
| C=O Stretch (aryl ketone) | 1685 - 1700 | scielo.org.za | |
| C=C Stretch (aromatic) | 1450 - 1600 | scielo.org.za | |
| NO₂ Asymmetric Stretch | 1500 - 1560 | scielo.org.za | |
| NO₂ Symmetric Stretch | 1310 - 1370 | scielo.org.za | |
| UV-Vis | π → π* transitions | λmax ~220-400 nm | nih.gov |
Elemental Analysis and Purity Determination
Elemental analysis is a destructive method used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula of the compound. orientjchem.org A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity. semanticscholar.org For this compound, with the molecular formula C₉H₁₀N₂O₃, the theoretical elemental composition can be precisely calculated.
Table 4: Elemental Analysis for C₉H₁₀N₂O₃ (MW: 194.19 g/mol )
| Element | Theoretical Mass % | Experimental Mass % |
| Carbon (C) | 55.67 | To be determined |
| Hydrogen (H) | 5.19 | To be determined |
| Nitrogen (N) | 14.43 | To be determined |
| Oxygen (O) | 24.71 | To be determined |
Note: Experimental values are obtained from instrumental analysis of a purified sample and are typically expected to be within ±0.4% of the theoretical values to confirm purity. orientjchem.org
Future Research Directions and Open Challenges
Development of Sustainable Synthetic Approaches
The traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of strong acids and high temperatures, which can lead to environmental concerns. researchgate.net A significant future challenge lies in developing more sustainable and greener synthetic routes to 1-(2-(Methylamino)-5-nitrophenyl)ethanone.
Future research in this area could focus on:
Catalytic Nitration: Investigating the use of solid acid catalysts or zeolites for the nitration step could offer a milder and more selective alternative to traditional mixed-acid nitration. nih.gov
Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reaction control, and allow for easier scalability.
Biocatalysis: The use of enzymes for specific steps, such as the selective reduction of a dinitro precursor or the amination of a suitable phenol (B47542), presents an environmentally benign avenue. researchgate.net
Mechanochemistry: Exploring solvent-free or low-solvent mechanochemical methods, such as ball milling, could significantly reduce the environmental footprint of the synthesis. beilstein-journals.org These methods have shown promise in the synthesis of other heterocyclic compounds and could be adapted for the production of this nitroaromatic ketone. beilstein-journals.org
Exploration of Novel Reactivity Pathways
The unique electronic interplay between the electron-donating methylamino group and the electron-withdrawing nitro and acetyl groups on the aromatic ring suggests a rich and underexplored reactivity profile for this compound.
Key areas for future investigation include:
Selective Reductions: The nitro group is a versatile functional handle that can be selectively reduced to a nitroso, hydroxylamine, or amine group, each opening up different synthetic possibilities. nih.gov Developing methodologies for the selective reduction of the nitro group in the presence of the ketone would be a valuable pursuit.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro and acetyl groups could activate the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of new functionalities.
Condensation Reactions: The ketone moiety can participate in a variety of condensation reactions, such as aldol (B89426) or Knoevenagel condensations, to build more complex molecular architectures.
Photocatalysis: The nitroaromatic system suggests potential for photocatalytic reactions, which could unlock novel transformations under mild conditions. researchgate.net
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the behavior of this compound at a molecular level. scispace.comnih.govnist.gov
Future computational studies could focus on:
Reaction Mechanism Elucidation: DFT calculations can be employed to model potential reaction pathways, determine transition state energies, and predict product distributions for various transformations. This can guide experimental work and optimize reaction conditions.
Spectroscopic and Electronic Properties: Computational models can predict spectroscopic data (NMR, IR, UV-Vis), which can aid in the characterization of the compound and its derivatives. researchgate.net Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic behavior. scispace.com
Molecular Docking Studies: If this scaffold is explored for medicinal chemistry applications, computational docking studies could predict its binding affinity and mode of interaction with biological targets.
Materials Property Prediction: For applications in materials science, computational models could be used to predict properties such as nonlinear optical activity, charge transport characteristics, and thermal stability.
Expanding Applications in Diverse Chemical Fields
The structural motifs present in this compound suggest its potential as a valuable building block in several areas of chemical science.
Promising avenues for application-focused research include:
Medicinal Chemistry: The aminonitrophenyl moiety is found in various biologically active compounds. nih.gov Derivatives of this scaffold could be synthesized and screened for a range of therapeutic activities, including as antimicrobial or anticancer agents. researchgate.netnih.gov The 2-aminothiophene scaffold, which shares some structural similarities, has shown broad biological activities. nih.gov
Materials Science: Nitroaromatic compounds are known to exhibit interesting optical and electronic properties. nih.gov Derivatives of this compound could be investigated for applications as:
Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the molecule could lead to significant NLO properties.
Functional Dyes and Pigments: The chromophoric nitroaromatic system suggests potential for use in the development of novel dyes.
Organic Synthesis: This compound can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems, such as benzodiazepines or other pharmacologically relevant scaffolds.
Q & A
Q. What are the primary synthetic routes for 1-(2-(Methylamino)-5-nitrophenyl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nitration and Friedel-Crafts acylation. For example, nitration of a methylphenol derivative yields a nitro intermediate, which is reduced to an amine and subsequently acylated with acetyl chloride under controlled conditions (e.g., anhydrous AlCl₃ as a catalyst in dichloromethane at 0–5°C) . Optimization requires precise temperature control, solvent selection (e.g., ethanol or DMF), and stoichiometric ratios to minimize side reactions like over-nitration or incomplete acylation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., methylamino and nitro groups) and HR-MS for molecular weight validation . Chromatographic techniques (HPLC or TLC) with UV detection at 254 nm can assess purity, while FT-IR identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Although health hazards are not fully classified, follow GHS/CLP guidelines : use PPE (gloves, goggles), avoid inhalation (P261), and prevent skin contact (P262) . Work in a fume hood due to potential dust/fume generation. Document any observed toxicity in lab notebooks, as toxicological data are limited .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position or electronic effects) influence the compound’s bioactivity?
- Methodological Answer : Compare analogs like 1-(3-Methyl-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one (thiazole derivative) or 4′-(Methylamino)acetophenone (phenyl derivative). Bioactivity shifts can be assessed via SAR studies :
- Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, potentially increasing reactivity in enzyme inhibition.
- Thiazole rings introduce π-π stacking interactions, altering binding affinity in kinase assays .
Use docking simulations (AutoDock Vina) to predict interactions with target proteins like CDK9 .
Q. How can researchers resolve contradictions in spectral data or reactivity profiles?
- Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol shifts) or impurity interference. For example:
- If NMR shows unexpected peaks, repeat synthesis with deuterated solvents to exclude solvent artifacts.
- Discrepancies in reduction potential (e.g., conflicting cyclic voltammetry data) may stem from solvent polarity or reference electrode calibration . Validate findings using DFT calculations (Gaussian 16) to model electron density maps .
Q. What computational approaches predict the compound’s reactivity in novel reactions?
- Methodological Answer : Apply quantum mechanical methods (e.g., B3LYP/6-31G*) to calculate:
- Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Activation energies for Friedel-Crafts acylation or nitro-group reductions .
Compare results with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Q. How does the compound behave under photolytic or thermal stress?
- Methodological Answer : Conduct accelerated stability studies :
- Thermal degradation : Heat samples to 40–80°C in sealed vials and monitor decomposition via GC-MS.
- Photolysis : Expose to UV light (254–365 nm) and track nitro-to-amine reduction using HPLC .
Cross-reference with EPR spectroscopy to detect free radical intermediates .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s environmental hazards?
- Methodological Answer : While some sources classify it as non-hazardous , others lack regulatory data . Perform ecotoxicology assays :
- Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀.
- Biodegradation studies (OECD 301F) to assess persistence in water/soil.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
